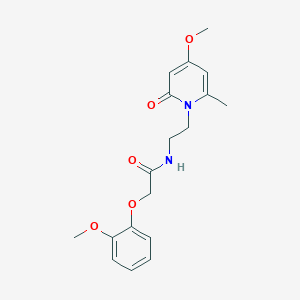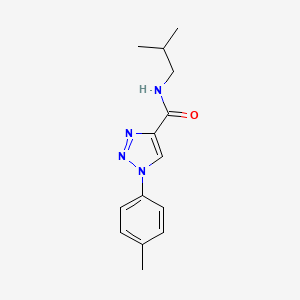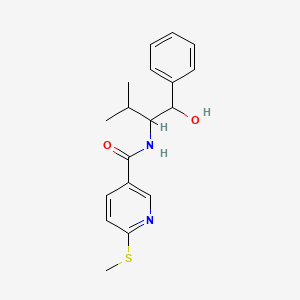![molecular formula C22H24N2O3 B2984357 1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine CAS No. 301682-72-4](/img/structure/B2984357.png)
1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine” is a chemical compound with the linear formula C22H23NO3 . It is part of a class of compounds known as benzofurans, which are found in both natural and synthetic forms and have a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzofuran core, which is a bicyclic structure consisting of a fused benzene and furan ring . The compound also features an ethoxy group and a phenyl group attached to the benzofuran core, as well as a carbonyl group linking the core to a 4-methylpiperazine ring .Applications De Recherche Scientifique
Synthesis and Receptor Affinity
A series of compounds, including derivatives similar to 1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine, have been synthesized to evaluate their affinity for various serotonin receptors. These studies involve the design of ligands based on structural modifications to enhance interaction with specific receptor subtypes, offering insights into structure-activity relationships and the potential for developing new therapeutic agents with improved selectivity and efficacy (Łażewska et al., 2019).
Antimicrobial Activity
Research into the antimicrobial properties of compounds structurally related to this compound has led to the synthesis of derivatives that exhibit promising antimicrobial activity. These studies are crucial for identifying new potential treatments for bacterial infections, contributing to the ongoing search for new antibiotics in the face of increasing antibiotic resistance (Singh et al., 2002).
Antidepressant and Anxiolytic Effects
Compounds with a structural framework similar to this compound have been evaluated for their antidepressant and anxiolytic effects in animal models. These studies provide valuable information on the potential therapeutic applications of such compounds in treating mood disorders (Pytka et al., 2015).
Neurochemical and Electrophysiological Characterization
The neurochemical and electrophysiological effects of compounds structurally related to this compound have been characterized, shedding light on their mechanisms of action and potential therapeutic benefits for neurological disorders (Dekeyne et al., 2012).
Tuberculostatic Activity
Some derivatives of this compound have been synthesized and evaluated for their tuberculostatic activity, contributing to the development of new treatments for tuberculosis (Foks et al., 2004).
Mécanisme D'action
Target of Action
The primary targets of the compound “1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine” are currently unknown
Mode of Action
It’s known that benzofuran derivatives can exhibit various biological activities, including antimicrobial properties . The specific interactions between this compound and its targets, as well as the resulting changes, need to be elucidated through further studies.
Biochemical Pathways
Benzofuran derivatives have been shown to impact various biochemical processes , but the specific pathways influenced by this compound remain to be identified.
Result of Action
Benzofuran derivatives have been associated with a range of biological effects, including antimicrobial activity
Analyse Biochimique
Cellular Effects
Given the biological activities of benzofuran compounds, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-26-17-9-10-19-18(15-17)20(21(27-19)16-7-5-4-6-8-16)22(25)24-13-11-23(2)12-14-24/h4-10,15H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQPLWLQJISDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)N3CCN(CC3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2984274.png)
![N-(5-methylisoxazol-3-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2984276.png)

![N-Methyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2984282.png)

![8-Bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2984285.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dibromophenyl)acetamide](/img/structure/B2984288.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2984289.png)
![2-[3-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B2984290.png)

![9-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2984292.png)

![N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2984294.png)

